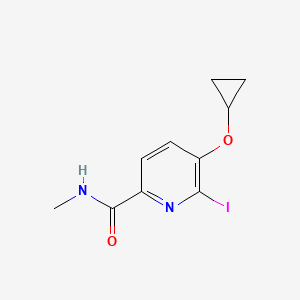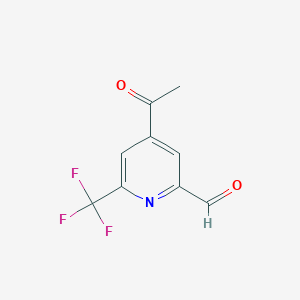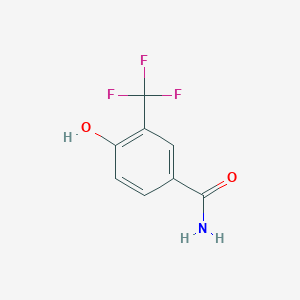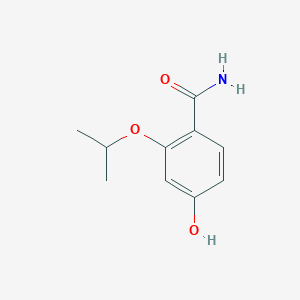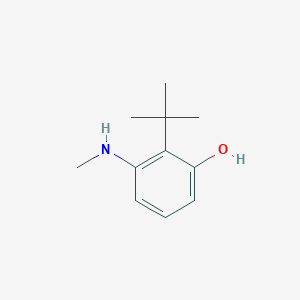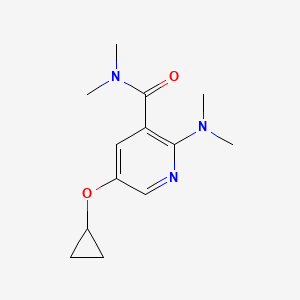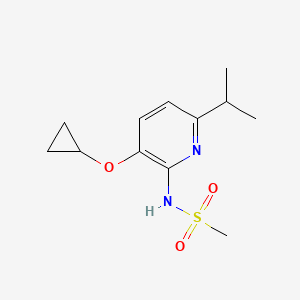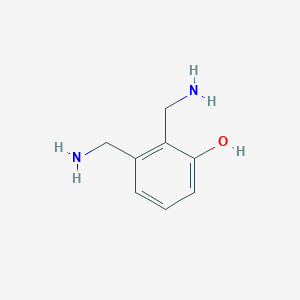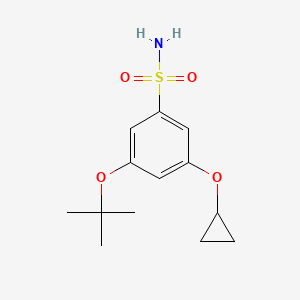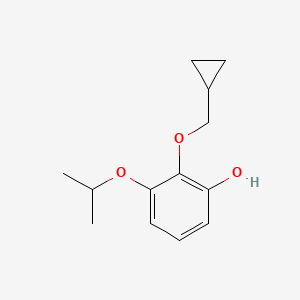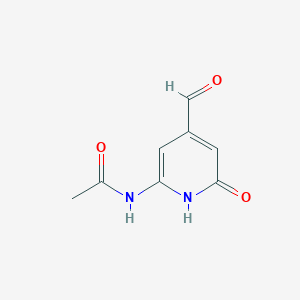
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide typically involves the reaction of 4-formyl-6-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-Oxo-6-hydroxypyridin-2-YL)acetamide.
Reduction: Formation of N-(4-Hydroxymethyl-6-hydroxypyridin-2-YL)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-(6-Hydroxypyridin-2-YL)acetamide: Similar structure but lacks the formyl group.
N-(6-Hydroxypyridin-3-YL)acetamide: Similar structure but with different positioning of the hydroxyl group.
N-(4-Hydroxypyridin-3-YL)acetamide: Similar structure but with different positioning of the hydroxyl and formyl groups
Uniqueness: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N-(4-formyl-6-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-7-2-6(4-11)3-8(13)10-7/h2-4H,1H3,(H2,9,10,12,13) |
Clé InChI |
ARSRVQXYHNEEGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


